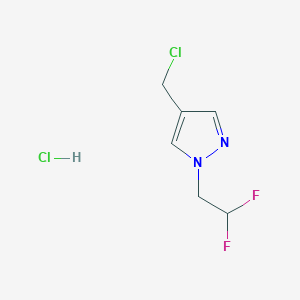

4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride

CAS No.: 1803590-81-9

Cat. No.: VC2895407

Molecular Formula: C6H8Cl2F2N2

Molecular Weight: 217.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803590-81-9 |

|---|---|

| Molecular Formula | C6H8Cl2F2N2 |

| Molecular Weight | 217.04 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole;hydrochloride |

| Standard InChI | InChI=1S/C6H7ClF2N2.ClH/c7-1-5-2-10-11(3-5)4-6(8)9;/h2-3,6H,1,4H2;1H |

| Standard InChI Key | QCTXTPCSNKDDAO-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(F)F)CCl.Cl |

| Canonical SMILES | C1=C(C=NN1CC(F)F)CCl.Cl |

Introduction

Structural Characteristics

4-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride belongs to the class of heterocyclic organic compounds known as pyrazoles. It features a pyrazole ring with two key functional groups: a chloromethyl group at the 4-position and a 2,2-difluoroethyl group attached to the N1 position of the pyrazole ring. The compound's structure can be represented through various notations that provide detailed information about its molecular arrangement.

Molecular Formula and Weight

The molecular formula of the parent compound (without the hydrochloride) is C₆H₇ClF₂N₂ . The structure consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, with specific functional groups attached at defined positions.

Structural Notations

Several standardized notations help to precisely define the structure of this compound:

These notations enable computational analysis and database searching for this compound.

Physical and Chemical Properties

While specific experimental physical and chemical properties data for 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride is limited in the available literature, some properties can be inferred from its structure and similar compounds.

Predicted Collision Cross Section Data

Mass spectrometry analysis provides important analytical data for compound identification and characterization. The predicted collision cross section (CCS) data for various adducts of this compound are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.03386 | 132.7 |

| [M+Na]⁺ | 203.01580 | 143.1 |

| [M+NH₄]⁺ | 198.06040 | 139.5 |

| [M+K]⁺ | 218.98974 | 139.0 |

| [M-H]⁻ | 179.01930 | 130.1 |

| [M+Na-2H]⁻ | 201.00125 | 137.2 |

| [M]⁺ | 180.02603 | 133.3 |

| [M]⁻ | 180.02713 | 133.3 |

Table 1: Predicted collision cross section data for various adducts of 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole .

Reactive Functional Groups

The compound contains several reactive functional groups:

-

The chloromethyl group, which can participate in nucleophilic substitution reactions

-

The difluoroethyl group, which introduces fluorine's unique properties

-

The pyrazole ring, which can participate in various types of reactions typical for aromatic heterocycles

Comparison with Similar Compounds

Comparing 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride with structurally related compounds provides insights into its potential properties and applications.

Comparison with 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

A similar compound, 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole (CAS No.: 1429418-90-5), differs in two key ways:

-

The chloromethyl group is at position 3 rather than position 4

-

The N-substituent has only one fluorine atom instead of two

This similar compound has the following properties:

-

Molecular Formula: C₆H₈ClFN₂

-

Molecular Weight: 162.59

-

IUPAC Name: 3-(chloromethyl)-1-(2-fluoroethyl)pyrazole

-

Standard InChI: InChI=1S/C6H8ClFN2/c7-5-6-1-3-10(9-6)4-2-8/h1,3H,2,4-5H2

-

Standard InChIKey: BJQUKLCBCGKMPS-UHFFFAOYSA-N

Comparison with 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl Chloride

Another related compound is 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS# 1006487-21-3), which shares the 1-(2,2-difluoroethyl)-1H-pyrazole core structure but has a sulfonyl chloride group at position 4 rather than a chloromethyl group.

This compound has the following properties:

-

Molecular Formula: C₅H₅ClF₂N₂O₂S

-

Molecular Weight: 230.62

-

SMILES: C1=C(C=NN1CC(F)F)S(=O)(=O)Cl

-

InChI: InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2

| Reagent | R | R₁ | R₂ | Products | Ratio (2:3) |

|---|---|---|---|---|---|

| 1a | CH₃ | CF₃ | 2-furyl | 2a,3a | 97:3 (98%) |

| 1b | CH₃ | CF₂CH₃ | 2-furyl | 2b,3b | 98:2 (99%) |

| 1c | CH₃ | CF₂CF₃ | 2-furyl | 2c,3c | 99:1 (98%) |

Table 2: Regioselectivity in the synthesis of various fluorinated pyrazole derivatives .

Analytical Considerations

Mass Spectrometry

Mass spectrometry represents an important analytical method for identifying and characterizing this compound. The predicted m/z values for various adducts (as shown in Table 1) can be valuable for analytical confirmation of the compound's identity .

Future Research Directions

Several potential research directions for 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride can be envisioned:

Structure-Activity Relationship Studies

Systematic modification of the structure to explore the impact on biological activity could be valuable. This might include:

-

Variation of the position of the chloromethyl group

-

Modification of the fluorinated substituent

-

Introduction of additional functional groups

Development of Synthetic Methodologies

Development of efficient, high-yielding synthetic routes to this compound and its derivatives would be beneficial for expanding its availability for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume